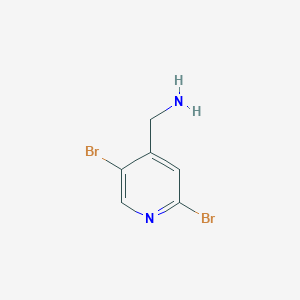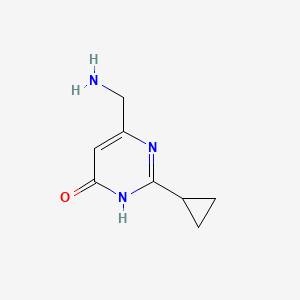
6-(Aminomethyl)-2-cyclopropylpyrimidin-4(3h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound with a unique structure that includes an aminomethyl group attached to a cyclopropyl ring and a dihydropyrimidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable dihydropyrimidinone precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclopropyl ring provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-2-one: Similar structure but with a different position of the oxo group.
6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-5-one: Another isomer with the oxo group at a different position.
6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-6-one: Similar compound with the oxo group at the 6-position.
Uniqueness
The uniqueness of 6-(aminomethyl)-2-cyclopropyl-3,4-dihydropyrimidin-4-one lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the aminomethyl group and the cyclopropyl ring enhances its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C8H11N3O |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
4-(aminomethyl)-2-cyclopropyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O/c9-4-6-3-7(12)11-8(10-6)5-1-2-5/h3,5H,1-2,4,9H2,(H,10,11,12) |
InChIキー |
NYADEMPSBIUASI-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC(=CC(=O)N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


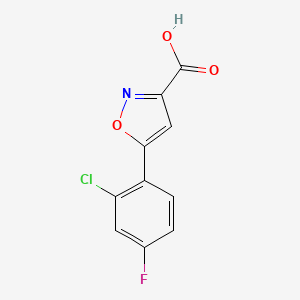

![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)
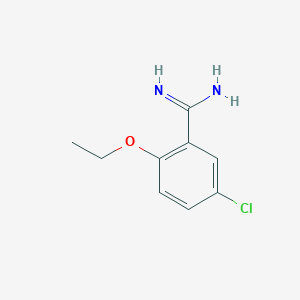
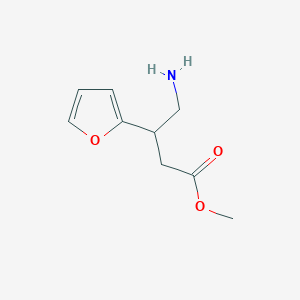
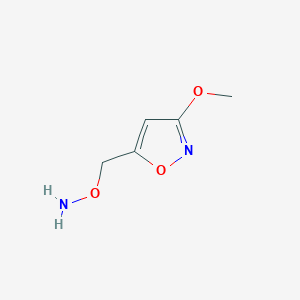
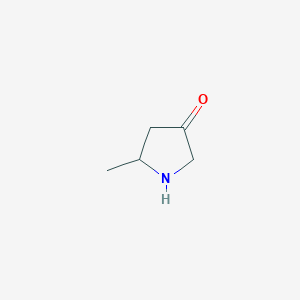
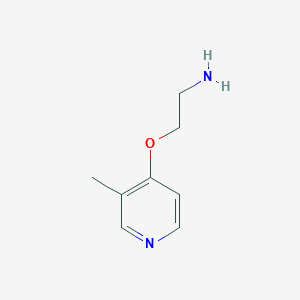
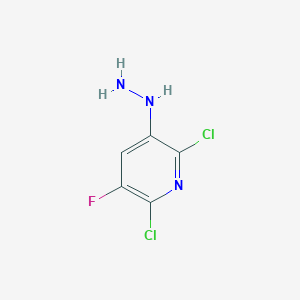

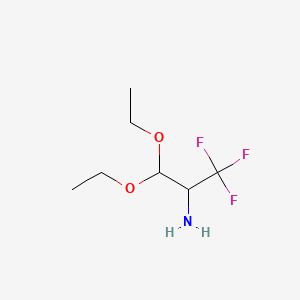
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)
